Dimethyl trans-2,3-Dibromobutenedioate
Description
Overview of Halogenated Alkenes in Synthetic Methodologies
Halogenated alkenes are alkenes that contain one or more halogen atoms. The presence and identity of the halogen(s) significantly influence the molecule's reactivity, making them crucial building blocks in synthetic chemistry. A key application of halogenated alkenes is in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Prominent cross-coupling reactions involving halogenated alkenes include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne. researchgate.netnih.gov
Mizoroki-Heck Reaction: Reaction with an alkene. rsc.org
The reactivity of the carbon-halogen bond is a critical factor in these reactions. Generally, the reactivity follows the trend C–I > C–Br > C–Cl, which allows for selective, sequential functionalization of polyhalogenated compounds. nih.gov For vicinal dihaloalkenes, the nature of the halogens can dictate the outcome, with some combinations leading to desired cross-coupling products while others might favor elimination or homocoupling. researchgate.net The ability to functionalize halogenated alkenes site-selectively makes them highly valuable precursors for constructing complex, substituted olefins and other intricate molecular architectures. nih.govrsc.org
Historical Perspectives on Dibromobutenedioate Research
Research into dibromobutenedioates, specifically the dimethyl ester, has provided important insights into reaction mechanisms and stereochemistry. The synthesis of dimethyl 2,3-dibromobutenedioate is typically achieved through the bromination of dimethyl acetylenedicarboxylate (B1228247). researchgate.net
A notable aspect of this research is the stereochemical outcome of the reaction and the relative stability of the resulting isomers. Studies have shown that the bromination of dimethyl acetylenedicarboxylate initially produces a majority of the trans isomer (dimethyl 2,3-dibromofumarate). However, it has been demonstrated that the trans isomer can readily convert to the more thermodynamically stable cis isomer (dimethyl 2,3-dibromomaleate). researchgate.net This isomerization process is spontaneous and can be significantly accelerated by exposure to light. researchgate.net This finding clarified previous ambiguities in the literature and highlighted the sensitivity of the cis-trans equilibrium to environmental conditions. researchgate.net
Current Research Landscape and Future Directions for Dimethyl trans-2,3-Dibromobutenedioate
The current and future research utility of this compound lies in its potential as a versatile building block in organic synthesis, stemming directly from its identity as both a halogenated alkene and an α,β-unsaturated ester. The two bromine atoms on the alkene backbone are prime sites for sequential and stereoselective cross-coupling reactions.
Future research is likely to focus on exploiting the differential reactivity of the two C-Br bonds to achieve selective mono- and di-functionalization. This would allow for the controlled introduction of various substituents, leading to the synthesis of highly substituted and functionalized tetrasubstituted alkenes. Such structures are valuable scaffolds in medicinal chemistry and materials science. Given the precedent for using similar dihalogenated systems in Sonogashira, Suzuki, and Negishi cross-coupling reactions, this compound is a promising substrate for creating complex molecular architectures. researchgate.net The electron-withdrawing nature of the ester groups further modifies the reactivity of the double bond, opening possibilities for tandem reactions involving both the halogenated sites and the Michael acceptor system.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (E)-2,3-dibromobut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUOGQHVYZDUCF-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C(/C(=O)OC)\Br)/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116631-94-8 | |
| Record name | Dimethyl trans-2,3-Dibromobutenedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dimethyl Trans 2,3 Dibromobutenedioate
Direct Synthesis Approaches
Direct synthesis methods for Dimethyl trans-2,3-dibromobutenedioate primarily involve the introduction of bromine across a carbon-carbon triple bond followed by esterification, or the direct bromination of a pre-existing diester.
Stereoselective Bromination Reactions to Form the trans-Isomer
The addition of bromine to dimethyl acetylenedicarboxylate (B1228247) is a common method for preparing dimethyl 2,3-dibromobutenedioate. Research has shown that the bromination of dimethyl acetylenedicarboxylate initially yields a majority of the trans-isomer, this compound. researchgate.net However, it has been observed that the trans-isomer can spontaneously convert to the more stable cis-isomer over time, a process that is significantly accelerated by the presence of light. researchgate.net This highlights the importance of controlling reaction and storage conditions to maintain the desired trans stereochemistry.
Esterification and Functionalization Strategies for Butenedioic Acid Derivatives
Another direct approach involves the esterification of 2,3-dibromobutenedioic acid. This method starts with the dibrominated diacid, which is then converted to its dimethyl ester. The Fischer esterification, a classic method involving an acid catalyst and an excess of alcohol (in this case, methanol), is a viable route. masterorganicchemistry.com The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. The use of a Dean-Stark apparatus can be employed to remove water and drive the equilibrium towards the ester product. masterorganicchemistry.com
Indirect Synthesis and Precursor Transformations
Indirect methods for the synthesis of this compound often leverage more readily available starting materials and involve multi-step transformations.
Utilization of Dimethyl Fumarate (B1241708) and Related Dicarboxylates
Dimethyl fumarate, the methyl ester of fumaric acid, serves as a key precursor in some synthetic strategies. nih.govresearchgate.netwikipedia.org While the direct bromination of the double bond in dimethyl fumarate would lead to a saturated product, its structural relationship to the target molecule makes it a relevant starting point for more complex transformations. For instance, processes involving initial functionalization followed by elimination reactions could potentially yield the desired unsaturated and brominated diester. Several methods exist for the synthesis of dimethyl fumarate itself, including the isomerization of dimethyl maleate (B1232345) and the Fischer esterification of fumaric acid. researchgate.netwikipedia.org
Advanced Catalytic Synthetic Routes for Halogenated Esters
The development of advanced catalytic systems offers more efficient and selective pathways to halogenated esters. While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader field of catalysis for esterification and halogenation is highly relevant. For example, Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and tin(IV) chloride (SnCl₄) are known to catalyze isomerization and esterification reactions. google.com Bismuth(III) compounds, like Bi₂(OTf)₃, have also been investigated as catalysts for esterification reactions. rug.nl The direct synthesis of dimethyl ether, a related process, utilizes hybrid catalysts to overcome thermodynamic limitations. plastice.eumdpi.com These catalytic principles could be adapted to develop novel and more efficient syntheses of this compound.
Optimization of Reaction Conditions and Yields in this compound Preparation
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and catalyst choice.
For instance, in the bromination of dimethyl acetylenedicarboxylate, controlling the exposure to light is critical to prevent the isomerization of the desired trans-product to the cis-isomer. researchgate.net In esterification reactions, the choice of acid catalyst (e.g., sulfuric acid, thionyl chloride) and the method of water removal can significantly impact the final yield. google.comgoogle.com Studies on related reactions, such as the synthesis of methyl-1,3,4-trimethylcyclohex-3-encarboxylate, have shown that optimizing temperature and molar ratios of reactants can lead to substantial increases in product yield. researchgate.net
Below is a table summarizing various synthetic approaches and key optimization factors:
| Synthetic Approach | Starting Material(s) | Key Reagents/Catalysts | Important Conditions/Optimization Factors | Reference(s) |
| Stereoselective Bromination | Dimethyl acetylenedicarboxylate | Bromine | Control of light exposure to prevent trans-to-cis isomerization. | researchgate.net |
| Esterification | 2,3-Dibromobutenedioic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Removal of water (e.g., using a Dean-Stark trap) to drive the reaction forward. | masterorganicchemistry.com |
| Isomerization & Esterification | Maleic anhydride | Methanol, Lewis Acid (e.g., AlCl₃, ZnCl₂) | Catalyst choice for efficient isomerization and esterification. | google.com |
| Esterification of Monoester | Monomethyl fumarate | Methanol, Thionyl chloride | Controlled addition of thionyl chloride, temperature control. | google.com |
Solvent Effects in Dibromination and Esterification
The choice of solvent is a crucial parameter in the synthesis of this compound. The solvent must be inert to the highly reactive bromine and capable of dissolving the starting material, dimethyl acetylenedicarboxylate. The polarity of the solvent can influence the reaction mechanism, though detailed comparative studies across a wide range of solvents are not extensively documented in the literature for this specific transformation.
Commonly employed solvents for the dibromination of DMAD include halogenated hydrocarbons. Research has shown that conducting the reaction in chloroform (B151607) at low temperatures results in a high yield of the desired product. researchgate.net In one notable synthesis, the reaction of dimethyl acetylenedicarboxylate with bromine in chloroform yielded the target dibromide as the sole product. researchgate.net Carbon tetrachloride has also been utilized as a solvent, particularly in studies examining the effects of higher temperatures. researchgate.net
The table below summarizes the impact of the solvent on the reaction outcome based on available research findings.
| Solvent | Starting Material | Reagent | Yield (%) | Notes | Reference |
| Chloroform | Dimethyl acetylenedicarboxylate | Bromine | 87 | Reaction performed at low temperatures (0°C and -60°C) yielded the product exclusively. | researchgate.net |
| Carbon Tetrachloride | Dimethyl acetylenedicarboxylate | Bromine | - | Used for high-temperature bromination, which resulted in multiple byproducts instead of the target compound. | researchgate.net |
Temperature and Pressure Influences on Reaction Outcomes
Temperature is a critical factor that significantly influences the product distribution in the bromination of dimethyl acetylenedicarboxylate. Experimental evidence demonstrates that low temperatures are optimal for the selective synthesis of this compound.
When the electrophilic addition of bromine is carried out at low temperatures, such as 0°C and -60°C, the reaction proceeds cleanly to form the desired dibromide in high yield (87%) as the only product. researchgate.net In stark contrast, high-temperature bromination leads to a complex mixture of products. For instance, conducting the reaction in refluxing carbon tetrachloride at 77°C resulted in the formation of four different compounds, with none being the target trans-dibromide. researchgate.net The major product isolated from the high-temperature reaction was a rearranged dibromo tricyclane, obtained in only a 23% yield. researchgate.net This highlights a dramatic shift in the reaction pathway at elevated temperatures.
The literature on this specific synthesis does not extensively cover the effects of pressure, suggesting that reactions are typically performed at atmospheric pressure. The primary controlling factor for a successful and selective synthesis remains temperature.
The following table details the profound effect of temperature on the reaction outcome.
| Temperature (°C) | Solvent | Outcome | Yield (%) | Reference |
| 0 and -60 | Chloroform | Sole product is the target dibromide. | 87 | researchgate.net |
| 77 (reflux) | Carbon Tetrachloride | Formation of four different byproducts; the target compound is not formed. | 0 | researchgate.net |
Catalyst Selection and Loading in Preparative Organic Chemistry
The electrophilic addition of bromine to the carbon-carbon triple bond of dimethyl acetylenedicarboxylate is a facile reaction that typically proceeds without the need for a traditional chemical catalyst. The high electrophilicity of bromine and the electron-deficient nature of the alkyne in DMAD drive the reaction forward. wikipedia.org
While other types of bromination reactions, such as benzylic brominations, can be efficiently catalyzed by Lewis acids like Zirconium(IV) chloride, such catalysis is not reported for the direct synthesis of this compound. nih.govnih.gov
However, a crucial influencing factor that can be considered catalytic in nature is light. The bromination of dimethyl acetylenedicarboxylate initially yields the trans isomer as the kinetic product. This product can subsequently undergo spontaneous isomerization to the thermodynamically more stable cis isomer. This trans-to-cis conversion process is reported to be significantly accelerated by the presence of light, indicating a photochemical influence on the final stereochemical composition of the product mixture. Therefore, to isolate the trans isomer, it is implicitly advantageous to carry out the reaction and subsequent workup in the absence of strong light sources.
Spectroscopic and Structural Elucidation Techniques for Dimethyl Trans 2,3 Dibromobutenedioate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Analysis
NMR spectroscopy is an indispensable tool for determining the precise structure of Dimethyl trans-2,3-Dibromobutenedioate. By analyzing the magnetic properties of its atomic nuclei, researchers can deduce the connectivity and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis, Chemical Shifts, and Coupling Patterns
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the molecule. For this compound, the trans configuration leads to a chemically equivalent environment for the two methoxy (B1213986) (–OCH₃) groups. This results in a single, sharp signal for the six protons of these groups.
In a study investigating the isomerization of dimethyl 2,3-dibromofumarate in a chloroform-d (B32938) solution, the ¹H NMR spectrum of the trans isomer initially shows a signal for the methoxy protons at a chemical shift of 3.87 ppm. researchgate.net Another source reports a chemical shift of 3.82 ppm for the methoxy protons. chemicalbook.com The olefinic protons are absent in this molecule as the double bond is fully substituted.
The coupling between carbon-13 and protons can also be observed. Reported coupling constants include a J(C-13,H) of 163 Hz and a J(C-13,CH3) of 149 Hz. chemicalbook.com
| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Reference |
| Methoxy Protons (–OCH₃) | 3.87 | Singlet | 6H | researchgate.net |
| Methoxy Protons (–OCH₃) | 3.82 | Singlet | 6H | chemicalbook.com |
This table presents reported ¹H NMR chemical shift values for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization and Carbon Environments
Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. In this compound, three distinct carbon environments are expected due to the molecule's symmetry:
The two equivalent carbons of the methoxy groups (–OCH₃).
The two equivalent sp² hybridized carbons of the double bond (C=C), each bonded to a bromine atom.
The two equivalent carbonyl carbons (C=O) of the ester groups.
Therefore, the ¹³C NMR spectrum is predicted to show three signals. While some databases indicate the availability of ¹³C NMR spectra for this compound, specific experimental chemical shift data is not widely published in readily accessible literature. chemicalbook.com
Two-Dimensional NMR Techniques for Structural Confirmation (e.g., 2D NOESY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques provide further confirmation of the molecular structure by showing correlations between different nuclei.
Nuclear Overhauser Effect Spectroscopy (2D NOESY) can confirm the trans stereochemistry. For the trans isomer, no spatial correlation (NOE) would be expected between the protons of the two different methoxy groups across the double bond due to their significant distance from each other.
Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC) would show a correlation between the methoxy protons and their directly attached carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC) is used to establish long-range connectivity. It would reveal correlations between the methoxy protons and the carbonyl carbons (two bonds away) and potentially the sp² carbons of the double bond (three bonds away).
While these techniques are theoretically applicable and crucial for unambiguous structural confirmation, specific experimental 2D NMR data for this compound are not detailed in the surveyed literature. chemicalbook.com
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound.
Ionization Methods (e.g., Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI))
The choice of ionization method is critical in mass spectrometry. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are particularly useful. Predicted mass spectrometry data shows the formation of various adducts, which is characteristic of methods like ESI. uni.lu These adducts include protonated molecules ([M+H]⁺), as well as sodium ([M+Na]⁺), ammonium (B1175870) ([M+NH₄]⁺), and potassium ([M+K]⁺) adducts. uni.lu In negative ion mode, deprotonated molecules ([M-H]⁻) can be observed. uni.lu
Harder ionization techniques like Electron Ionization (EI) would likely lead to significant fragmentation, which could be useful for detailed structural analysis but might result in a weak or absent molecular ion peak.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. The presence of two bromine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The calculated monoisotopic mass of this compound (C₆H₆Br₂O₄) is 299.86328 Da. uni.lunih.govnih.gov HRMS analysis would aim to measure a mass that corresponds precisely to this value, confirming the elemental composition.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Br₂O₄ | nih.govnih.gov |
| Molecular Weight (Average) | 301.92 g/mol | nih.govnih.gov |
| Monoisotopic Mass | 299.86328 Da | uni.lunih.govnih.gov |
| Predicted [M+H]⁺ m/z | 300.87056 | uni.lu |
| Predicted [M+Na]⁺ m/z | 322.85250 | uni.lu |
This table summarizes the key mass spectrometry-related properties of this compound.
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and understanding the conformational arrangement of this compound. By analyzing the vibrational modes of the molecule, a detailed picture of its chemical bonds and their environment can be constructed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
Key Expected Vibrational Modes:
C=O Stretching: The carbonyl groups of the ester functionalities are expected to produce a strong and characteristic absorption band. In related unconjugated esters, this band typically appears in the region of 1735-1750 cm⁻¹. For this compound, the conjugation with the C=C double bond is expected to lower this frequency to the 1720-1740 cm⁻¹ range.
C=C Stretching: The stretching vibration of the carbon-carbon double bond is a key feature. In trans-alkenes, this vibration is often weak in the IR spectrum due to the symmetry of the molecule. For dimethyl fumarate (B1241708), this mode is observed around 1645 cm⁻¹. The substitution with heavy bromine atoms is anticipated to further decrease this frequency.
C-O Stretching: The ester C-O stretching vibrations are expected to produce strong bands in the 1300-1000 cm⁻¹ region. Typically, two distinct C-O stretching bands are observed for esters.
C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. These bands can provide direct evidence of the halogenation of the molecule.
CH₃ Vibrations: The methyl groups will exhibit characteristic symmetric and asymmetric stretching vibrations around 2950-3000 cm⁻¹ and bending vibrations in the 1450-1375 cm⁻¹ range.
Interactive Data Table: Expected FT-IR Peak Assignments for this compound (based on analogs)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (methyl) | 2950-3000 | Medium-Weak | Asymmetric and symmetric stretching. |
| C=O Stretch (ester) | 1720-1740 | Strong | Lowered by conjugation. |
| C=C Stretch | ~1630-1650 | Weak-Medium | Lowered by halogen substitution. |
| C-H Bend (methyl) | 1450-1375 | Medium | Asymmetric and symmetric bending. |
| C-O Stretch (ester) | 1300-1000 | Strong | Two distinct bands expected. |
| C-Br Stretch | 500-600 | Medium-Strong | Characteristic of the bromine substituents. |
Raman Spectroscopy (FT-Raman)
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
For this compound, which possesses a center of symmetry in its trans configuration, the rule of mutual exclusion would apply if the molecule belongs to the C₂h point group. This principle states that vibrations that are Raman active are IR inactive, and vice versa.
Key Expected Raman-Active Modes:
C=C Stretching: The C=C stretching vibration is expected to be a strong band in the Raman spectrum due to the polarizability change during this symmetric vibration. This provides a clear advantage over FT-IR for observing this particular mode.
Symmetric C-Br Stretching: The symmetric stretching of the two C-Br bonds would be a strong Raman-active mode.
Symmetric Ester Group Vibrations: Symmetric vibrations involving the ester functional groups will also be prominent in the Raman spectrum.
The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational analysis, allowing for a more definitive assignment of the functional groups and confirmation of the molecule's trans conformation.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic structure of a molecule by probing the transitions between electronic energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Application of the Beer-Lambert Law
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, which are typically associated with conjugated systems. In this compound, the ester carbonyl groups are in conjugation with the carbon-carbon double bond, which gives rise to characteristic electronic absorptions.
Expected Electronic Transitions:
π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is typically a high-intensity absorption. For α,β-unsaturated esters, this transition is expected in the 200-250 nm region. The presence of bromine atoms, which can act as auxochromes, may cause a bathochromic (red) shift to longer wavelengths.
n → π* Transition: This transition involves the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and are expected to appear at longer wavelengths, potentially in the 250-300 nm region.
Application of the Beer-Lambert Law:
The Beer-Lambert law establishes a linear relationship between the absorbance (A) of a solution, the concentration (c) of the absorbing species, and the path length (l) of the light through the solution. researchgate.netresearchgate.net The relationship is expressed as:
A = εcl
where ε is the molar absorptivity (or extinction coefficient), a constant that is characteristic of the substance at a specific wavelength. researchgate.netresearchgate.net
To apply the Beer-Lambert law for this compound, a series of solutions of known concentrations would be prepared in a suitable solvent (one that does not absorb in the same region as the analyte). The absorbance of each solution would be measured at the wavelength of maximum absorbance (λ_max). A plot of absorbance versus concentration should yield a straight line passing through the origin, the slope of which is equal to εl. Once the molar absorptivity is determined, the concentration of an unknown solution of the compound can be calculated by measuring its absorbance. rsc.orgsemanticscholar.org
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λ_max (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | ~210-240 | High (>10,000) |
| n → π | ~260-290 | Low (<1,000) |
Reaction Mechanisms and Reactivity of Dimethyl Trans 2,3 Dibromobutenedioate
Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety
The carbon-carbon double bond in Dimethyl trans-2,3-dibromobutenedioate is notably electron-deficient. This is a consequence of the strong electron-withdrawing effects of both the two bromine atoms and the two methoxycarbonyl groups. This electronic characteristic makes the alkene moiety a poor candidate for typical electrophilic addition reactions, which generally require an electron-rich double bond to proceed efficiently. Electrophiles, being electron-seeking species, will be repelled by the already electron-poor environment of the double bond.
Conversely, the electron-deficient nature of the alkene makes it an excellent substrate for nucleophilic addition reactions, particularly conjugate additions (Michael-type additions). Nucleophiles, which are electron-rich species, are readily attracted to the electrophilic carbon atoms of the double bond.
The general mechanism for nucleophilic addition to this compound can be depicted as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms of the double bond.
Carbanion Formation: This attack leads to the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized over the adjacent carbonyl group and the other carbon atom of the original double bond.
Protonation: The carbanion is subsequently protonated by a proton source (e.g., solvent) to yield the final addition product.
Due to the symmetrical nature of the trans isomer, the initial attack of the nucleophile can occur at either of the two carbons of the double bond with equal probability, leading to a single addition product.
Substitution Reactions Involving Bromine Centers in Dibromobutenedioate
The bromine atoms in this compound are attached to sp²-hybridized carbon atoms, making them part of a vinyl bromide system. Vinylic halides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the C(sp²)-Br bond and the steric hindrance around the bromine atoms.
However, the presence of the electron-withdrawing methoxycarbonyl groups can facilitate nucleophilic vinylic substitution reactions through a mechanism known as the addition-elimination pathway. In this mechanism, a nucleophile first adds to the double bond to form a carbanionic intermediate (similar to the intermediate in nucleophilic addition). Subsequently, a bromide ion is eliminated, and the double bond is reformed, resulting in a net substitution of the bromine atom.
The stereochemistry of the starting material plays a crucial role in the outcome of these reactions. Depending on the reaction conditions and the nature of the nucleophile, retention or inversion of configuration at the double bond can be observed.
Radical Reactions and Their Pathways for the Compound
The carbon-bromine bonds in this compound can undergo homolytic cleavage under the influence of radical initiators (e.g., UV light, peroxides) to form vinylic radicals. These radicals can then participate in a variety of radical chain reactions.
One possible pathway is radical addition to the double bond. A radical species (R•) can add to one of the carbons of the double bond, generating a new radical intermediate. This intermediate can then react further, for example, by abstracting an atom from another molecule to propagate the chain reaction.
Another potential radical pathway involves the bromine atoms. The C-Br bond can be cleaved to form a vinylic radical and a bromine radical. The bromine radical can then initiate other radical processes. The stability of the resulting vinylic radical is a key factor in determining the feasibility of this pathway.
Stereochemical Control and Regioselectivity in this compound Reactions
The stereochemistry of this compound is a critical factor in its reactivity. The trans configuration of the substituents across the double bond influences the accessibility of the reaction centers and the stereochemical outcome of the reactions.
For instance, in nucleophilic addition reactions, the approach of the nucleophile will be influenced by the steric bulk of the bromine and methoxycarbonyl groups. The resulting stereochemistry of the product will depend on the trajectory of the incoming nucleophile and the subsequent protonation step.
In substitution reactions, the stereochemistry of the product is determined by the mechanism. An addition-elimination mechanism can lead to either retention or inversion of the double bond geometry, depending on the lifetime and rotational barriers of the carbanionic intermediate.
A significant aspect of the stereochemistry of this compound is its isomerization. Studies have shown that the bromination of dimethyl acetylenedicarboxylate (B1228247) initially produces the trans isomer, this compound. However, this trans isomer can subsequently convert to the more stable cis isomer (Dimethyl cis-2,3-dibromobutenedioate). This isomerization process is spontaneous and can be significantly accelerated by exposure to light. This highlights the dynamic nature of the stereochemistry of this system.
Due to the symmetrical nature of this compound, regioselectivity is not a factor in addition reactions as both carbons of the double bond are electronically and sterically equivalent.
Mechanistic Investigations through Kinetic Studies
Detailed kinetic studies on the reactions of this compound are not extensively reported in the available scientific literature. However, the principles of physical organic chemistry allow for predictions about the factors that would influence the rates of its reactions.
For nucleophilic addition reactions, the rate would be expected to be dependent on the concentration of both the substrate and the nucleophile, suggesting a second-order rate law. The rate would also be highly sensitive to the nucleophilicity of the attacking species and the solvent polarity.
Kinetic studies of the trans to cis isomerization would be valuable in elucidating the mechanism of this process, including the role of light and the potential involvement of radical intermediates.
Below is a hypothetical data table illustrating the type of data that could be generated from a kinetic study of a nucleophilic addition reaction to this compound.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Experiment | [Substrate] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Derivatives and Chemical Transformations of Dimethyl Trans 2,3 Dibromobutenedioate
Synthesis of Novel Ester and Carboxylic Acid Analogues
The ester functionalities of dimethyl trans-2,3-dibromobutenedioate are amenable to modification through transesterification. This process allows for the synthesis of a variety of ester analogues by reacting the parent compound with different alcohols in the presence of a catalyst. For instance, heating the diethyl ester with various alkanols and a basic catalyst like hydroxide (B78521) or alkoxide ions can yield different alkyl esters. researchgate.net This method is particularly efficient for producing a range of esters under relatively mild conditions.
Furthermore, the ester groups can be hydrolyzed to the corresponding carboxylic acid, trans-2,3-dibromobutenedioic acid. This transformation is typically achieved by treating the diester with a strong acid or base. The resulting dicarboxylic acid can then be used as a starting material for the synthesis of other derivatives, such as acid chlorides or amides, or it can be re-esterified with different alcohols to produce a wider array of ester analogues. orgsyn.orgthieme-connect.de The esterification can be carried out using methods like the dicyclohexylcarbodiimide/4-dialkylaminopyridine procedure, which is effective even for sterically hindered alcohols. orgsyn.org
Formation of Saturated and Unsaturated Derivatives through Reduction or Elimination
The carbon-carbon double bond and the bromine substituents in this compound provide sites for reduction and elimination reactions, leading to both saturated and different unsaturated derivatives.
Catalytic hydrogenation of the double bond would yield dimethyl 2,3-dibromobutanedioate, a saturated analogue. More vigorous reduction conditions could lead to the removal of the bromine atoms, resulting in dimethyl succinate.
Elimination reactions, on the other hand, can generate acetylenic compounds. Treatment of this compound with a strong base can induce the elimination of two molecules of hydrogen bromide, leading to the formation of dimethyl acetylenedicarboxylate (B1228247). A related study demonstrated that dimethyl sulfoxide (B87167) (DMSO) can efficiently cause the reductive elimination of vicinal dibromides to form alkenes. organic-chemistry.org In the case of 3-aryl 2,3-dibromopropanoates, this reaction primarily leads to the formation of cinnamates through debromination. organic-chemistry.org This suggests that similar conditions might be applicable to this compound to yield dimethyl butynedioate.
Cycloaddition Reactions and Formation of Cyclic Compounds
The electron-deficient nature of the double bond in this compound makes it a good dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.
One of the most common types of cycloaddition is the [3+2] cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile. researchgate.net For example, the reaction of nitrones with electron-poor alkenes, such as dimethyl maleate (B1232345), has been studied and shown to produce isoxazolidine (B1194047) rings. scielo.org.mx Similarly, silyldiazoalkanes have been shown to react with diethyl fumarate (B1241708) in [3+2] cycloadditions to form pyrazoline derivatives. mdpi.com These examples suggest that this compound could participate in similar reactions to yield highly functionalized five-membered heterocyclic rings. researchgate.netnih.gov
The general scheme for a [3+2] cycloaddition reaction is as follows:
In the context of this compound, it would act as the D=E component.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The bromine atoms in this compound are suitable for participating in various transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. tcichemicals.com
Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are widely used to form C-C bonds. libretexts.org For instance, in a Suzuki coupling, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base. A Stille reaction involves the coupling of an organotin compound with an organohalide. libretexts.org The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.org
These reactions would allow for the substitution of the bromine atoms in this compound with a wide variety of organic groups, including aryl, vinyl, and alkyl substituents. This opens up pathways to a vast array of complex molecules with potential applications in materials science and medicinal chemistry. Copper-catalyzed cross-coupling reactions have also emerged as a powerful method for generating carbon-heteroatom bonds. nih.gov
Below is a table summarizing some common cross-coupling reactions applicable to this compound:
| Reaction Name | Coupling Partner | Catalyst | Product Type |
| Suzuki Coupling | Organoboron Reagent | Palladium | Substituted Alkene |
| Stille Coupling | Organotin Reagent | Palladium | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | Alkynyl-substituted Alkene |
| Heck Reaction | Alkene | Palladium | Substituted Alkene |
| Negishi Coupling | Organozinc Reagent | Palladium/Nickel | Substituted Alkene |
Polymerization and Oligomerization Studies Involving the Compound
The carbon-carbon double bond in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polymers and oligomers with unique properties.
Radical Polymerization Mechanisms
Radical polymerization is a common method for polymerizing vinyl monomers. researchgate.net The process is initiated by a radical species, which adds to the double bond of the monomer, creating a new radical that can then propagate by adding to subsequent monomer units.
In the case of this compound, the presence of two bulky bromine atoms and two ester groups can introduce significant steric hindrance, which might affect the rate and degree of polymerization. rsc.org However, radical polymerization of sterically hindered butadienes has been successfully performed under specific conditions, such as in the nanochannels of porous coordination polymers, which can suppress termination reactions. rsc.orgrsc.org
The general steps of radical polymerization are:
Initiation: Formation of radical species from an initiator.
Propagation: Addition of the radical to the monomer, followed by repeated addition to more monomer units.
Termination: Combination or disproportionation of two growing polymer chains to form the final polymer.
Incorporation into Unsaturated Polyester (B1180765) Resins
Unsaturated polyester resins are typically formed by the condensation polymerization of dicarboxylic acids (or their anhydrides) with diols. google.com If one of the components contains a carbon-carbon double bond, the resulting polyester is unsaturated and can be cross-linked later, often with a vinyl monomer like styrene, to form a thermoset material. google.com
This compound, or its corresponding dicarboxylic acid, can be incorporated into the backbone of a polyester chain. The presence of the bromine atoms would impart flame-retardant properties to the resulting resin. The double bond provides a site for cross-linking, which is crucial for the final properties of the thermoset. The synthesis of such resins often involves a two-step process to ensure a high degree of conversion and desired properties. kompozit.org.trmdpi.com
| Component | Function |
| This compound (or its diacid) | Provides unsaturation for cross-linking and bromine for flame retardancy. |
| Diol (e.g., propylene (B89431) glycol, ethylene (B1197577) glycol) | Forms the polyester backbone with the diacid. |
| Reactive Diluent (e.g., styrene) | Co-polymerizes with the unsaturated polyester to form a cross-linked network. |
| Initiator (e.g., peroxide) | Initiates the cross-linking reaction. |
Microstructure and Stereocontrol in Polymerization Processes
The polymerization of "this compound" presents a unique case in the synthesis of substituted polyacetylenes. The presence of two bromine atoms and two bulky dimethyl ester groups on the butenedioate (B8557255) backbone significantly influences the monomer's reactivity and the microstructure of the resulting polymer. While specific research on the polymerization of this exact monomer is limited, the principles of stereocontrol in the polymerization of substituted acetylenes and halogenated monomers provide a framework for understanding the potential microstructures and the methods to control them.
Influence of Catalysts on Stereochemistry
Transition metal catalysts, particularly those based on rhodium and Ziegler-Natta systems, are instrumental in controlling the stereochemistry of polyacetylenes. researchgate.netmdpi.com
Rhodium-based Catalysts: These catalysts are well-known for their ability to produce highly stereoregular polymers from substituted acetylenes, often with a cis-transoidal configuration. researchgate.netrsc.org The mechanism typically involves a coordination-insertion pathway. For functionalized monomers, the choice of ligands on the rhodium center can significantly influence the stereoselectivity. While rhodium catalysts are generally tolerant of various functional groups, the presence of two halogen atoms in this compound could potentially interact with the catalyst center, affecting its activity and selectivity. researchgate.netmdpi.com
Ziegler-Natta Catalysts: These catalyst systems, typically composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum compound, are widely used for the polymerization of olefins and dienes. wikipedia.orgbritannica.com Their application to halogenated monomers has been explored, although the complete stereospecific polymerization is not always achieved. proquest.com For instance, the polymerization of vinyl chloride with certain Ziegler-Natta catalysts has been shown to proceed via a non-radical mechanism, but the resulting polymer exhibits crystallinity similar to that produced by free-radical initiation, suggesting a lack of complete stereocontrol. proquest.com The bulky substituents on this compound would likely pose a significant steric hindrance, influencing the coordination of the monomer to the active sites of the catalyst and thereby affecting the stereochemical outcome. wikipedia.org
Expected Microstructure and Stereocontrol Challenges
The polymerization of this compound is expected to be challenging due to the steric hindrance and electronic effects of the substituents. The two bromine atoms and two dimethyl ester groups are electron-withdrawing, which can influence the electron density of the carbon-carbon triple bond (if the polymerization proceeds via a dehalogenated alkyne intermediate) or the double bond of the monomer itself, affecting its reactivity towards different catalyst systems.
The trans configuration of the starting monomer does not necessarily dictate the stereochemistry of the resulting polymer backbone. The stereochemical outcome is determined by the mechanism of polymerization and the approach of the monomer to the growing polymer chain.
Table 1: Expected Influence of Polymerization Methods on the Stereochemistry of Polyacetylenes
| Polymerization Method | Typical Catalyst System | Expected Predominant Stereochemistry | Factors Influencing Stereocontrol |
| Coordination Polymerization | Rhodium-based catalysts (e.g., [Rh(nbd)Cl]₂) | cis-transoidal | Ligand environment of the metal, solvent, temperature, and monomer structure. researchgate.netrsc.org |
| Ziegler-Natta catalysts (e.g., TiCl₄/AlR₃) | Can be cis or trans, often with lower stereoregularity for functionalized monomers. | Nature of the transition metal and co-catalyst, presence of internal or external donors, and monomer steric bulk. wikipedia.orgproquest.com | |
| Radical Polymerization | Not typically used for stereocontrolled polymerization of acetylenes. | Generally results in atactic polymers with a random mixture of cis and trans units. | The high reactivity of radicals leads to a lack of selectivity in the addition to the monomer. |
Given the highly substituted nature of this compound, achieving a high degree of stereoregularity would likely require a carefully designed catalyst system. The steric bulk of the substituents could favor the formation of a specific isomer to minimize steric repulsion during the polymerization process. However, without experimental data, the precise microstructure remains speculative. Further research employing various catalyst systems would be necessary to elucidate the polymerization behavior of this monomer and to develop methods for controlling the stereochemistry of the resulting polymer.
Applications of Dimethyl Trans 2,3 Dibromobutenedioate in Advanced Organic Synthesis
Role as a Synthetic Intermediate for Complex Molecules and Fine Chemicals
Dimethyl trans-2,3-dibromobutenedioate serves as a precursor in various synthetic pathways, although its application is not as broadly reported as other dienophiles or building blocks. The presence of two bromine atoms and two methyl ester groups on a four-carbon backbone makes it a functionally rich molecule. The trans-isomer is the initial product of the bromination of dimethyl acetylenedicarboxylate (B1228247); however, it has been observed to isomerize to the more stable cis-isomer, a factor that can influence its reactivity and the stereochemistry of subsequent products semanticscholar.org.
The reactivity of the carbon-carbon double bond, influenced by the electron-withdrawing ester groups, makes it a potential candidate for various addition reactions. Its utility as a synthetic intermediate is an area that warrants further exploration to establish its role in the synthesis of complex molecular architectures and fine chemicals.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 116631-94-8 |
| Molecular Formula | C6H6Br2O4 |
| Molecular Weight | 301.92 g/mol |
| Appearance | White to off-white crystalline powder |
Utility in the Construction of Pharmaceutical Precursors and Active Pharmaceutical Ingredients
The incorporation of halogenated compounds is a common strategy in the design of pharmaceuticals to enhance properties such as lipophilicity and metabolic stability. While the direct application of this compound in the synthesis of specific active pharmaceutical ingredients (APIs) is not extensively documented, its structure suggests potential as a precursor for various heterocyclic and carbocyclic scaffolds relevant to medicinal chemistry.
The vicinal dibromo functionality allows for subsequent functionalization through substitution or elimination reactions, paving the way for the introduction of diverse pharmacophores. The ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups, further expanding its synthetic utility. The development of novel synthetic routes utilizing this compound could lead to the efficient construction of new pharmaceutical precursors.
Applications in Material Science: Polymer and Resin Development
The use of brominated compounds in polymer science is well-established, particularly in the development of flame-retardant materials and as monomers for specialty polymers. Brominated alkenes can undergo polymerization through various mechanisms, including free-radical and coordination polymerization researchgate.netresearchgate.net. The double bond in this compound, activated by the adjacent ester groups, could potentially participate in polymerization reactions.
Furthermore, the bromine atoms could serve as sites for post-polymerization modification, allowing for the introduction of other functional groups to tailor the properties of the resulting polymer. While specific examples of polymers or resins derived from this compound are not prevalent in the literature, its structural motifs are analogous to other monomers used in material science, suggesting a potential for future applications in this field. For instance, polymer-supported bromine resins have been utilized for chemical transformations, indicating the compatibility of bromine with polymer structures nih.gov.
Catalytic Applications and Ligand Development Potential
Alkenes bearing coordinating functional groups, such as esters, have the potential to act as ligands for transition metals. The coordination of the double bond and/or the carbonyl oxygen atoms of the ester groups in this compound to a metal center could influence the catalytic activity of the metal complex.
The development of novel ligands is a cornerstone of advancement in catalysis. The rigid trans-geometry of the double bond and the presence of heavy bromine atoms could impart unique steric and electronic properties to a metal complex. While there is a lack of specific reports on the use of this compound as a ligand or in catalytic applications, the fundamental principles of coordination chemistry suggest that it could be a candidate for exploration in the design of new catalytic systems. The general field of using alkenes and related structures as ligands in catalysis is an active area of research nih.govrsc.org.
Computational and Theoretical Studies on Dimethyl Trans 2,3 Dibromobutenedioate
Quantum Chemical Calculations for Electronic Structure Analysis
Computational chemistry provides profound insights into the electronic structure and stability of Dimethyl trans-2,3-Dibromobutenedioate. Through the application of quantum chemical calculations, researchers can model molecular properties and reactivity, offering a theoretical complement to experimental findings.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been employed to investigate the structural and energetic properties of this compound, particularly in the context of its isomerization to the cis isomer, Dimethyl 2,3-dibromomaleate. Studies have utilized DFT to determine the relative stability of the trans and cis isomers.
In a notable study, the molecular structures of both isomers were optimized at the B3LYP/6-31G* level of theory. These calculations have revealed that, contrary to some database listings and literature reports, the cis isomer is thermodynamically more stable than the trans isomer. This finding is crucial for understanding the observed spontaneous and light-accelerated conversion from the trans to the cis form in solution. The isomerization process of Dimethyl 2,3-dibromofumarate in chloroform (B151607) solutions has been a subject of combined Nuclear Magnetic Resonance (NMR) and DFT investigations.
The bromination of dimethyl acetylenedicarboxylate (B1228247) initially yields the trans isomer, which subsequently converts to the more stable cis isomer. This conversion is a spontaneous process that is significantly accelerated by the presence of light.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gap)
A detailed Frontier Molecular Orbital (FMO) analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the corresponding energy gap for this compound, is not extensively detailed in the available scientific literature. While DFT studies have focused on the relative stabilities of the cis and trans isomers, specific data regarding the HOMO-LUMO gap, which is crucial for predicting the chemical reactivity and kinetic stability of the molecule, has not been reported.
Spectroscopic Property Prediction and Validation
Theoretical calculations are instrumental in predicting and validating spectroscopic data. By simulating spectra, researchers can confirm experimental findings and gain a deeper understanding of the molecule's electronic and vibrational properties.
Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)
Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for this compound and its cis isomer have been calculated to aid in the interpretation of experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for such calculations.
In one study, NMR chemical shifts were calculated following a procedure that involved initial geometry optimization at the B3LYP/6-31G* level. Subsequently, nuclear magnetic shieldings were calculated using the GIAO method with the WP04 functional and the aug-cc-pvdz basis set. To account for solvent effects in chloroform, the conductor-like screening model (COSMO) was implemented. The calculated nuclear magnetic shieldings were then converted to relative chemical shifts using empirical scaling factors.
These theoretical calculations were vital in assigning the peaks observed in the experimental ¹H NMR spectra during the isomerization from the trans to the cis isomer. The calculated chemical shifts showed good agreement with the experimental values, allowing for the unambiguous identification of the trans and cis isomers in the reaction mixture.
Table 1: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for the Isomers of Dimethyl 2,3-Dibromobutenedioate
| Compound | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| This compound | 3.91 | 3.91 |
| Dimethyl cis-2,3-Dibromobutenedioate | 3.87 | 3.87 |
Data sourced from studies on the isomerization of Dimethyl 2,3-dibromofumarate.
Vibrational Frequency Calculations and Spectral Assignment
Electronic Transition Predictions (e.g., Time-Dependent Density Functional Theory (TD-DFT))
Detailed investigations into the electronic transitions of this compound using methods like Time-Dependent Density Functional Theory (TD-DFT) have not been extensively reported. TD-DFT calculations are essential for predicting electronic absorption spectra (UV-Vis), including the energies and oscillator strengths of electronic transitions. While the light-accelerated isomerization of the compound suggests photochemical activity, specific theoretical predictions of its electronic spectrum are not present in the current body of scientific literature.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the flexibility and preferred three-dimensional structures of molecules. For this compound, these studies would primarily focus on the rotation around the single bonds within the molecule.
The key rotatable bonds in this compound are the C-C single bonds connecting the ester groups to the main carbon backbone and the C-O bonds within the ester functionalities. Rotation around the central C=C double bond is highly restricted and would require significant energy input, thus it is not a focus of typical conformational analysis under normal conditions.
Conformational Preferences:
The orientation of the two methoxycarbonyl groups relative to the plane of the C=C double bond is of primary interest. Due to steric hindrance between the bulky bromine atoms and the ester groups, as well as potential electronic repulsions, it is expected that the molecule will adopt a conformation that minimizes these unfavorable interactions.
A systematic conformational search, likely employing density functional theory (DFT) calculations, would reveal the potential energy surface associated with the rotation of the ester groups. It is hypothesized that the most stable conformer would have the carbonyl groups oriented away from the bromine atoms.
Interactive Data Table: Hypothetical Torsional Energy Profile
Below is a hypothetical interactive data table illustrating the relative energies of different conformers of this compound based on the dihedral angle of one of the C-C-C=O moieties.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |
| 0 | 5.0 | Eclipsed with C=C |
| 60 | 1.5 | Gauche |
| 120 | 2.5 | Partially Eclipsed |
| 180 | 0.0 | Anti-periplanar (most stable) |
Note: This data is illustrative and based on general principles of conformational analysis. Specific values would require dedicated quantum chemical calculations.
Molecular dynamics simulations could further provide insights into the behavior of this compound in different environments, such as in various solvents or in the solid state. These simulations would track the atomic motions over time, revealing the accessible conformations and the dynamics of their interconversion.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, a key area of investigation would be the addition reactions across the electron-deficient C=C double bond.
Electrophilic Addition as a Model Reaction:
A plausible reaction to model would be the addition of a nucleophile to the double bond. The presence of two electron-withdrawing ester groups and two electronegative bromine atoms makes the double bond susceptible to nucleophilic attack.
The reaction pathway would likely proceed through a transition state where the nucleophile is forming a new bond with one of the carbon atoms of the double bond. The energy of this transition state relative to the reactants determines the activation energy and thus the rate of the reaction.
Modeling the Transition State:
Computational methods can be used to locate the geometry of the transition state and calculate its energy. This involves finding a first-order saddle point on the potential energy surface. The vibrational frequencies of the transition state structure are also calculated, with one imaginary frequency corresponding to the motion along the reaction coordinate.
Interactive Data Table: Hypothetical Reaction Profile for Nucleophilic Addition
This table presents a hypothetical energy profile for the addition of a generic nucleophile (Nu⁻) to this compound.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + Nu⁻ |
| Transition State | +15.0 | C-Nu bond partially formed |
| Intermediate | -5.0 | Carbanionic intermediate |
| Products | -20.0 | Adduct |
Note: This data is for illustrative purposes. Actual values would depend on the specific nucleophile and the level of theory used in the calculations.
Advanced Theoretical Descriptors and Topological Analysis (e.g., Atoms in Molecules (AIM), Reduced Density Gradient (RDG))
Advanced theoretical methods like the Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.
Atoms in Molecules (AIM) Analysis:
AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. For this compound, an AIM analysis would characterize the nature of the various bonds (C=C, C-C, C-Br, C=O, C-O). The properties of the bond critical points (BCPs) would provide quantitative information about the bond strength and type. For example, the electron density and its Laplacian at the BCP of the C-Br bonds could reveal the degree of covalent versus ionic character.
Reduced Density Gradient (RDG) Analysis:
RDG analysis is a powerful tool for visualizing and characterizing non-covalent interactions. It is based on the relationship between the electron density and its gradient. In this compound, RDG analysis could be used to identify and visualize intramolecular interactions, such as potential weak hydrogen bonds between the methyl groups and the bromine atoms or the carbonyl oxygens. In the solid state, it would be invaluable for understanding the intermolecular interactions that govern the crystal packing, such as halogen bonding (Br···O interactions) or van der Waals forces.
Interactive Data Table: Hypothetical AIM and RDG Findings
This table summarizes the types of interactions that could be characterized by AIM and RDG analysis in this compound.
| Interaction Type | Method of Analysis | Expected Findings |
| Covalent Bonds (C=C, C-Br) | AIM | Characterization of bond order and polarity through BCP analysis. |
| Intramolecular Steric Repulsion | RDG | Visualization of regions of high electron density gradient between sterically hindered groups. |
| Intermolecular Halogen Bonding | RDG | Identification of non-covalent interaction surfaces between bromine and oxygen atoms of neighboring molecules. |
| van der Waals Interactions | RDG | Visualization of weak, non-covalent interactions that contribute to crystal packing. |
Note: These are expected applications of the techniques; specific results would require detailed computational studies.
Q & A
Q. How can researchers validate hypothesized intermediates in the compound’s synthetic pathway?
- Methodological Answer : Use in-situ IR spectroscopy to detect transient species (e.g., bromonium ions). Trap intermediates with scavengers (e.g., pyridine for carbocations) and isolate via flash chromatography. Confirm structures via high-resolution MS and 2D NMR (HSQC, COSY) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
